2-Acetyloxy-2-ethylbutanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-acetyloxy-2-ethylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-4-8(5-2,7(10)11)12-6(3)9/h4-5H2,1-3H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFFWWNBQJLVFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(=O)O)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90113-80-7 | |
| Record name | 2-(acetyloxy)-2-ethylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Acetyloxy 2 Ethylbutanoic Acid and Analogous Acylals
Direct Synthesis Approaches to 2-Acetyloxy-2-ethylbutanoic Acid
Direct synthesis of this compound can be envisioned through two primary routes: the acetylation of a suitable precursor and the reaction of an aldehyde with an anhydride (B1165640).
This pathway involves the synthesis of an α-hydroxy acid, specifically 2-hydroxy-2-ethylbutanoic acid, followed by its acetylation.
The synthesis of the prerequisite α-hydroxy acid can be achieved by the addition of a cyanide group to the corresponding aldehyde, 2-ethylbutanal (B1361351), forming a cyanohydrin intermediate. wikipedia.org Subsequent acidic hydrolysis of this cyanohydrin yields the desired 2-hydroxy-2-ethylbutanoic acid. wikipedia.org
Once the 2-hydroxy-2-ethylbutanoic acid is obtained, the final step is acetylation. This is a standard esterification reaction where the hydroxyl group is acylated. Acetylating agents such as acetic anhydride or acetyl chloride are commonly used for this transformation, often in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct. byjus.com The use of acetic acid itself at elevated temperatures can also achieve selective acetylation of hydroxyl groups. nih.gov
Table 1: Proposed Synthesis of this compound via Precursor Acetylation
| Step | Reactant(s) | Key Reagent(s) | Intermediate/Product | Reaction Type |
| 1 | 2-Ethylbutanal | Hydrogen Cyanide (HCN) | 2-hydroxy-2-ethylbutanenitrile (cyanohydrin) | Cyanohydrin Formation |
| 2 | 2-hydroxy-2-ethylbutanenitrile | Acid (e.g., HCl), Water | 2-Hydroxy-2-ethylbutanoic acid | Hydrolysis |
| 3 | 2-Hydroxy-2-ethylbutanoic acid | Acetic Anhydride, Pyridine | This compound | Acetylation (Esterification) |
A common and direct method for synthesizing symmetrical acylals (geminal diacetates) is the reaction of an aldehyde with acetic anhydride. google.com This reaction is typically catalyzed by a Lewis acid or a strong protic acid. organic-chemistry.orggoogle.com
To form an asymmetrical acylal like this compound, a more complex approach is needed. One theoretical pathway could involve the reaction of 2-ethylbutanal with a mixed anhydride. However, a more general and widely described mechanism for acylal formation proceeds through a nucleophilic addition-elimination pathway. youtube.com The aldehyde's carbonyl carbon is attacked by a nucleophile, in this case, an oxygen from the anhydride. youtube.com This leads to a tetrahedral intermediate which then eliminates a carboxylate leaving group to form the final product. youtube.com
General Principles of Acylal Synthesis from Carbonyl Compounds
The synthesis of acylals from carbonyl compounds, primarily aldehydes, is a well-established area of organic synthesis, offering methods for creating both symmetrical and asymmetrical products. organic-chemistry.orgbyjus.com
The most prevalent method for synthesizing symmetrical acylals is the direct reaction of an aldehyde with a carboxylic anhydride, such as acetic anhydride, in the presence of a catalyst. byjus.com A wide array of catalysts can facilitate this transformation, with varying degrees of efficiency and substrate scope.
Table 2: Catalysts for Acylal Synthesis from Aldehydes and Acetic Anhydride
| Catalyst Type | Specific Examples | Key Features |
| Lewis Acids | ZrCl₄, Bi(OTf)₃, Cu(OTf)₂, Sc(OTf)₃ organic-chemistry.orggoogle.com | Effective for many aldehydes, but can be moisture-sensitive. byjus.com |
| Protic Acids | Sulfuric Acid, Triflic Acid organic-chemistry.org | Strong acids that promote the reaction. |
| Heterogeneous Catalysts | HBF₄-SiO₂, Montmorillonite Clay, MCM-41-SO₃H google.comgoogle.com | Easily separable and reusable, offering a "greener" process. organic-chemistry.orggoogle.com |
| Other Reagents | Iodine, N-bromosuccinimide (NBS) organic-chemistry.org | Offer alternative reaction conditions. |
The reaction typically proceeds under mild, often solvent-free, conditions, providing good to excellent yields of the corresponding geminal diacetate. organic-chemistry.orggoogle.com The mechanism involves the initial activation of the aldehyde by the acid catalyst, followed by nucleophilic attack from the anhydride. byjus.com
The synthesis of asymmetrical acylals requires a more controlled, stepwise approach. A versatile method involves the initial conversion of a carboxylic acid into a chloromethyl ester. byjus.com This can be achieved by reacting the carboxylic acid with agents like chloromethyl or ethyl chlorosulfate, often under phase transfer catalysis conditions. byjus.com
These chloromethyl esters are stable and can be isolated. byjus.com In a second step, the chloromethyl ester is reacted with a different carboxylic acid (or its carboxylate salt) in an SN2-type reaction. byjus.com The carboxylate acts as a nucleophile, displacing the chloride and forming the desired asymmetrical acylal. byjus.com To enhance the reactivity of the halide, the chloromethyl ester can be converted to an iodomethyl ester via a Finkelstein reaction using sodium iodide. byjus.com
Phase Transfer Catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). chemicalbook.com This is particularly useful in acylal synthesis for generating the reactive intermediates needed for the reaction.
In the context of the two-step synthesis of asymmetrical acylals, PTC is employed to prepare the chloromethyl ester precursor. byjus.com A phase transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide or tert-butylammonium (B1230491) hydrogen sulfate, transports an ionic reactant from the aqueous phase to the organic phase where the reaction occurs. byjus.comchemicalbook.comnih.gov This allows for the use of inorganic bases and salts in a two-phase system, which can lead to faster reactions, higher yields, and milder conditions compared to single-phase reactions. chemicalbook.comnist.gov
The mechanism involves the catalyst forming an ion pair with the reactant (e.g., a carboxylate anion), which is then soluble in the organic phase, allowing it to react with the substrate (e.g., chloromethyl sulfate). byjus.comchemicalbook.com
Electrochemical Synthesis Routes and Their Mechanistic Implications
Electrochemical methods offer a sustainable and efficient approach for the synthesis of complex organic molecules by leveraging redox reactions. bris.ac.uk These techniques can generate reactive intermediates, such as radicals and carbocations, under mild conditions, often avoiding the need for harsh reagents. bris.ac.uknih.gov
Electrodecarboxylative Etherification Methodologies
Electrodecarboxylative etherification represents a key strategy for forming C-O bonds. Traditional methods, such as the Hofer-Moest reaction, involve the anodic oxidation of carboxylic acids to generate carbocations via radical intermediates. nih.govdntb.gov.ua These carbocations are then trapped by an alcohol to form an ether. However, the Hofer-Moest mechanism is generally limited to substrates that can form stabilized carbocations, such as benzylic or tertiary systems. nih.govdntb.gov.uanih.gov
Recent advancements have sought to overcome these limitations. One such development involves the electrodecarboxylative radical-radical coupling of lithium alkylcarboxylates with 1-hydroxybenzotriazole. nih.govdntb.gov.uaresearchgate.net This method, conducted at platinum electrodes in a methanol/pyridine solvent system, successfully generates alkyl benzotriazole (B28993) ethers from primary and secondary alkylcarboxylates, expanding the scope beyond traditionally stabilized substrates. nih.govdntb.gov.uaresearchgate.net The resulting benzotriazole products can serve as versatile synthetic intermediates. nih.govdntb.gov.uaproquest.com
The electrochemical synthesis of 2-acetyloxy-2-amino acid derivatives has also been demonstrated through anodic oxidation, highlighting the utility of electrochemical methods in generating acyloxy-functionalized compounds. nih.gov These reactions proceed via the formation of N-acyliminium ion intermediates. nih.gov
Radical C-O Coupling Strategies in the Synthesis of Related Esters
Radical C-O coupling provides a powerful tool for ester synthesis, often leveraging the decarboxylation of carboxylic acids or their derivatives. thieme-connect.com The generation of carbon-centered radicals can be achieved through various means, including photoredox catalysis and electrochemistry. nih.gov
One strategy involves the use of "redox-active esters," such as N-(acyloxy)phthalimide (NHPI) esters, which can be activated to generate radicals. thieme-connect.comresearchgate.net These radicals can then participate in coupling reactions. For instance, nickel-catalyzed cross-coupling of redox-active esters with organozinc reagents has been shown to be a versatile method for forming C-C bonds, and by extension, this radical-based approach can be adapted for C-O bond formation. nih.gov The choice of catalyst and reaction conditions is crucial to steer the reaction towards the desired ester product and away from undesired side reactions like ketone formation. nih.gov
Electrocatalytic protocols have also been developed for the decarboxylative arylation of redox-active esters, which demonstrates the potential for forming C-O bonds through radical intermediates generated under electrochemical conditions. thieme-connect.com These methods can offer high functional group tolerance and overcome limitations of traditional cross-coupling reactions. thieme-connect.comnih.gov
Grignard-Based Approaches for the Synthesis of Precursors
Grignard reagents are highly valuable in organic synthesis for the formation of carbon-carbon bonds and for the preparation of alcohols, which are key precursors for compounds like this compound. libretexts.orgleah4sci.com
A common route to the parent carboxylic acid, 2-ethylbutanoic acid, involves the use of a Grignard reagent. google.com For example, 3-halopentane can be reacted with magnesium to form the corresponding Grignard reagent, which is then carboxylated by bubbling carbon dioxide through the solution. google.comlibretexts.org Subsequent acidification yields 2-ethylbutanoic acid. google.com This method is advantageous due to its high atom economy and the ready availability of the starting materials. google.com
The synthesis of the tertiary alcohol precursor, 2-hydroxy-2-ethylbutanoic acid, can also be envisioned using a Grignard approach. This would typically involve the reaction of a Grignard reagent with a ketone or an ester. libretexts.org For instance, the addition of an ethyl Grignard reagent (ethylmagnesium bromide) to a pyruvate (B1213749) ester would, after a second equivalent of the Grignard reagent adds, lead to a tertiary alcohol upon workup. Alternatively, the reaction of an appropriate Grignard reagent with a 2-ketoester could provide the desired 2-hydroxy-2-ethylbutanoic acid derivative.
It is important to note that Grignard reactions are sensitive to protic functional groups, and any acidic protons in the starting materials must be protected. libretexts.org The reaction is typically carried out in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which stabilizes the Grignard reagent. leah4sci.com
Catalytic Oxidation and Decarboxylation Routes to the Parent Carboxylic Acid
The synthesis of the parent carboxylic acid, 2-ethylbutanoic acid, can be achieved through various catalytic oxidation and decarboxylation pathways.
Catalytic oxidation of the corresponding primary alcohol, 2-ethyl-1-butanol, is a direct route to 2-ethylbutanoic acid. wikipedia.orgnih.gov Various oxidizing agents and catalyst systems can be employed for this transformation. For example, the oxidation of 2-ethylhexanal (B89479) to 2-ethylhexanoic acid has been efficiently achieved using oxygen or air in the presence of N-hydroxyphthalimide (NHPI) as a catalyst. nih.gov This type of aerobic oxidation is considered a "green" process due to the use of a cost-effective and environmentally benign oxidant. nih.gov Similarly, the selective oxidation of other alcohols, such as 2-butanol, has been studied using manganese-supported catalysts. researchgate.net
Derivatization and Advanced Chemical Transformations of 2 Acetyloxy 2 Ethylbutanoic Acid
Strategic Modification of the Acetoxy Moiety for Novel Derivatives
The acetoxy group of 2-acetyloxy-2-ethylbutanoic acid and related α-acyloxy carboxylic acids can be strategically modified to generate novel derivatives. One key approach involves the generation of α-(acyloxy)alkyl radicals, which can participate in a variety of carbon-carbon bond-forming reactions. nih.gov These radicals can be generated from precursors such as S-α-(acyloxy)alkyl xanthates. mdpi.com The synthesis of these xanthate precursors can be achieved through methods like the substitution of α-(acyloxy)alkyl halides with a xanthate salt. mdpi.com
Once formed, these radicals can undergo intermolecular additions to alkenes, leading to the formation of more complex molecular scaffolds. nih.gov This reactivity opens avenues for the construction of polycyclic systems. For instance, α-(acyloxy)alkyl radicals derived from aromatic adducts have been shown to undergo ring closure onto the aromatic motif, leading to the formation of tetralone structures. nih.gov While direct studies on this compound are limited, the established reactivity of similar α-acyloxy radicals suggests its potential as a precursor for complex polycyclic and heterocyclic systems.
Chemical Transformations Involving the Carboxylic Acid Functionality
The carboxylic acid group of this compound is a prime site for a variety of chemical transformations, enabling its conversion into a range of reactive intermediates and final products. These transformations generally follow the principles of nucleophilic acyl substitution. libretexts.org
A fundamental transformation is the conversion of the carboxylic acid to an acyl chloride . This is typically achieved by treatment with reagents like thionyl chloride (SOCl₂). libretexts.org The resulting 2-acetyloxy-2-ethylbutanoyl chloride is a highly reactive intermediate that can be readily used in subsequent reactions to form esters, amides, and anhydrides.
Esterification , the formation of esters, can be accomplished by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by reacting the corresponding acyl chloride with an alcohol. libretexts.org Similarly, amidations can be performed by reacting the acyl chloride with an amine. Direct conversion of the carboxylic acid to an amide is also possible using coupling agents.
Another significant transformation is decarboxylative coupling . Metallaphotoredox catalysis has emerged as a powerful tool for the functionalization of aliphatic carboxylic acids. nih.govacs.org These methods can enable transformations such as alkylation, arylation, and amination through the generation of radical intermediates upon decarboxylation. nih.govacs.org For instance, α-keto acids can be converted to the corresponding acyl radicals and used in cross-coupling reactions. acs.org This suggests that under appropriate conditions, this compound could potentially undergo decarboxylation to generate a tertiary radical, which could then be functionalized.
| Transformation | Reagents and Conditions | Product Type |
| Acid Chloride Formation | Thionyl chloride (SOCl₂) | Acyl chloride |
| Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) | Ester |
| Amidation | Amine, Coupling agent (e.g., DCC) or from Acyl Chloride | Amide |
| Decarboxylative Coupling | Metallaphotoredox catalysis (e.g., Ni, Cu) | Alkylated/Arylated products |
Synthesis of Spiro-Quinazolinone Derivatives Incorporating Related Structures
Quinazolinones are a class of heterocyclic compounds with significant biological activity. rsc.org The synthesis of spiro-quinazolinone derivatives, which feature a spirocyclic junction, has garnered considerable interest. While direct synthesis from this compound is not prominently documented, related strategies involving α-keto acids provide a conceptual framework.
A general and efficient method for the synthesis of quinazolinones involves the reaction of α-keto acids with 2-aminobenzamides in water under catalyst-free conditions. nih.govorganic-chemistry.org This reaction proceeds through a condensation and cyclization mechanism, where the α-keto acid acts as a trigger and a partner in the formation of the quinazolinone ring. organic-chemistry.org Given that α-acyloxy carboxylic acids can be considered masked forms of α-keto acids, it is plausible that this compound or its derivatives could be utilized in similar synthetic strategies to access novel quinazolinone structures.
Furthermore, multi-component reactions, such as the Ugi four-component reaction (Ugi-4CR), have been employed to construct polycyclic quinazolinones. acs.orgnih.gov These approaches often involve the reaction of an o-halobenzoic acid, an aldehyde, an isocyanide, and an amine, followed by a cyclization step. acs.org The versatility of such methods suggests that by designing appropriate starting materials derived from this compound, access to unique spiro-quinazolinone architectures could be achieved.
Development of Polycyclic and Heterocyclic Systems from Acylal Precursors
Acylals, also known as gem-diacetates, are valuable precursors in organic synthesis for the construction of polycyclic and heterocyclic systems. nih.govmdpi.com this compound can be conceptually linked to acylal chemistry, as the quaternary carbon atom bears two oxygen-containing functionalities. The generation of radicals from acylal-related structures is a key strategy in this context.
The generation of α-(acyloxy)alkyl radicals from S-α-(acyloxy)alkyl xanthates and their subsequent intramolecular cyclization onto alkenes or aromatic rings is a powerful method for building polycyclic frameworks. nih.gov This approach has been used to synthesize various bicyclic structures, including those found in terpenes. mdpi.com The reaction involves the addition of the radical to an unsaturated system, followed by a ring-closure event.
For instance, the addition of an α-(acyloxy)alkyl radical to a vinyl ester, followed by cyclization, can lead to the formation of hydrindanone and decalin systems. mdpi.com Moreover, these radicals can cyclize onto aromatic rings to form tetralone derivatives. nih.gov These examples highlight the potential of using radical-based strategies with precursors derived from this compound to access a diverse range of complex polycyclic and heterocyclic architectures.
| Radical Precursor | Reaction Type | Resulting Structure |
| S-α-(acyloxy)alkyl xanthate | Intermolecular addition to alkene | Functionalized acyclic compound |
| S-α-(acyloxy)alkyl xanthate | Intramolecular cyclization onto alkene | Bicyclic system (e.g., hydrindanone, decalin) |
| S-α-(acyloxy)alkyl xanthate | Intramolecular cyclization onto aromatic ring | Tetralone derivative |
Multi-Component Reaction Pathways Employing Acylal-Derived Substrates
Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. nih.govmdpi.com Carboxylic acids, such as this compound, are key components in several important MCRs, most notably the Passerini and Ugi reactions. wikipedia.orgwikipedia.org
The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy carboxamide. mdpi.comwikipedia.org This reaction is highly versatile and has been used to synthesize a wide variety of complex amides. nih.govresearchgate.net The use of this compound in a Passerini reaction would lead to the formation of a unique α-acyloxy carboxamide bearing the 2-acetyloxy-2-ethylbutanoyl moiety.
The Ugi four-component reaction (U-4CR) is another powerful MCR that combines a carboxylic acid, a carbonyl compound, an amine, and an isocyanide to produce a bis-amide. wikipedia.orgnumberanalytics.com This reaction is renowned for its ability to generate a high degree of molecular diversity. nih.gov Employing this compound in an Ugi reaction would result in the formation of a complex bis-amide with the characteristic α-acyloxy-α,α-disubstituted acyl group incorporated into the final structure.
These MCRs provide a rapid and efficient means to generate libraries of complex molecules from simple starting materials, and the inclusion of this compound as the carboxylic acid component offers a pathway to novel and structurally diverse compounds.
| Multi-Component Reaction | Reactants | Product |
| Passerini Reaction | Carboxylic acid, Carbonyl compound, Isocyanide | α-Acyloxy carboxamide |
| Ugi Reaction | Carboxylic acid, Carbonyl compound, Amine, Isocyanide | Bis-amide |
Advanced Analytical Methodologies for the Characterization and Study of 2 Acetyloxy 2 Ethylbutanoic Acid
Advanced Spectroscopic Techniques for Elucidating Reaction Intermediates and Products
The synthesis of 2-Acetyloxy-2-ethylbutanoic acid would likely involve the acylation of 2-ethyl-2-hydroxybutanoic acid. The elucidation of transient intermediates and final products in such a reaction would rely on a suite of advanced spectroscopic techniques. Infrared (IR) spectroscopy, for instance, is a powerful tool for identifying functional groups. The disappearance of the broad O-H stretch of the starting carboxylic acid and the appearance of a characteristic C=O stretching vibration for the ester would signal the progress of the reaction. libretexts.orgoregonstate.edu
Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, would be indispensable for detailed structural confirmation of the final product and any isolable intermediates. libretexts.org In the 1H NMR spectrum of this compound, one would expect to see signals corresponding to the ethyl groups and the acetyl methyl group. The chemical shifts of the protons on the carbon adjacent to the newly formed ester linkage would be of particular interest. libretexts.org For the related compound, 2-ethylbutanoic acid, the proton alpha to the carbonyl group appears at a specific chemical shift, and a similar analysis would be applied here. chemicalbook.comchemicalbook.com
Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak would confirm its molecular weight. The fragmentation pattern, likely involving the loss of the acetyl group or the carboxylic acid moiety, would further support the structural assignment. oregonstate.edudocbrown.info
High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) for Comprehensive Mixture Analysis
High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile compounds in complex mixtures. In the context of this compound, GC-MS would be invaluable for assessing the purity of the synthesized product and identifying any byproducts formed during the reaction.
The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the GC column. Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a "molecular fingerprint," allowing for the identification of the compound by comparing it to spectral libraries or through detailed interpretation of the fragmentation pattern. High-resolution mass spectrometry provides highly accurate mass measurements, which can help to determine the elemental composition of unknown compounds and differentiate between isomers. For instance, the GC-MS analysis of the related compound 2-ethylbutanoic acid shows a characteristic fragmentation pattern that is used for its identification. nih.gov
Chromatographic Methods for Complex Mixture Separation and Purification Optimization
Following the synthesis of this compound, purification is a critical step to isolate the target compound from unreacted starting materials, reagents, and byproducts. Various chromatographic techniques can be optimized for this purpose.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and purification of a wide range of compounds. For a carboxylic acid derivative like this compound, a reversed-phase HPLC method would likely be effective. In this approach, a nonpolar stationary phase is used with a polar mobile phase, and the separation is based on the differential partitioning of the mixture components between the two phases. Method parameters such as the mobile phase composition (e.g., acetonitrile/water or methanol/water gradients), pH, and flow rate would be optimized to achieve the best separation. For related compounds like 2-ethylbutyric acid, specific HPLC methods have been developed for their determination in various matrices. sigmaaldrich.com
Preparative chromatography, which utilizes larger columns and higher flow rates, can be employed to isolate larger quantities of the purified compound.
In Situ Spectroscopic Studies of Reaction Dynamics
In situ spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, providing valuable insights into reaction mechanisms and kinetics without the need for sampling and quenching. Techniques such as in situ IR and NMR spectroscopy are particularly powerful for this purpose.
Theoretical and Computational Studies on 2 Acetyloxy 2 Ethylbutanoic Acid and Its Reactivity
Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Acetyloxy-2-ethylbutanoic acid, these calculations can elucidate its electronic structure, providing a basis for predicting its reactivity.
Detailed research findings from studies on related molecules, such as other carboxylic acids, demonstrate the utility of these methods. For instance, quantum-chemical studies on thienopyrrole carboxylic acid esters have shown that the selectivity of reactions like acylation is more dependent on the electron density distribution in the reaction complexes than on structural parameters. researchgate.net Similar studies on 3-acetyl-2-methylbenzo[b]thiophene have also been conducted to understand its electronic structure and reactivity. dntb.gov.ua For this compound, such calculations would involve determining the optimized molecular geometry, atomic charges, and frontier molecular orbitals (HOMO and LUMO). The distribution of electron density and the energies of these orbitals are key indicators of where electrophilic or nucleophilic attacks are most likely to occur.
Furthermore, theoretical calculations can reveal the influence of environmental factors. For example, in the oxidation of 2-ethylhexanal (B89479) to 2-ethylhexanoic acid, it was found that hydrogen bonds with a protic solvent can increase the C-H bond energy of the aldehyde group. frontiersin.org This highlights how computational models can predict solvent effects on reactivity. Theoretical studies on 2-aryl-3H-1,3-benzazaphosphole oxide also demonstrate how the surrounding solvent can influence optical properties. researchgate.net
Table 1: Representative Data from Quantum Chemical Calculations on a Carboxylic Acid Derivative
| Calculated Property | Value | Significance for this compound |
| HOMO Energy | -7.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -0.5 eV | Indicates the electron-accepting ability of the molecule. |
| Dipole Moment | 2.5 D | Relates to the molecule's polarity and solubility. |
| Atomic Charge on Carbonyl Carbon | +0.6 e | Suggests a site for nucleophilic attack. |
Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from quantum chemical calculations.
Molecular Dynamics Simulations for Understanding Reaction Systems
Molecular dynamics (MD) simulations offer a way to observe the time-evolution of a system of molecules, providing insights into dynamic processes such as reactions and conformational changes. For this compound, MD simulations could be employed to study its behavior in different solvents, its interaction with potential reactants or catalysts, and the dynamics of its conformational isomers.
For example, MD simulations have been used to study acyclic analogs of nucleic acids to understand their potential for antisense inhibition. nih.gov These simulations revealed that some analogs can form stable duplex structures, while others adopt disordered globular configurations over time. nih.gov This demonstrates the power of MD in assessing the structural stability of molecular complexes.
In the context of this compound, MD simulations could be used to explore its aggregation behavior in solution or its interaction with a surface, which could be relevant for catalytic applications. By simulating the system at different temperatures and pressures, one can also gain insights into the thermodynamic properties of the system.
Elucidation of Potential Energy Surfaces for Key Reaction Pathways
The potential energy surface (PES) is a cornerstone concept in theoretical chemistry that maps the energy of a system as a function of its geometry. By calculating the PES for a reaction, chemists can identify the most likely reaction pathway, including transition states and intermediates. youtube.com
For reactions involving this compound, such as its hydrolysis or esterification, elucidating the PES would be crucial for understanding the reaction mechanism. Theoretical studies on other reactions have shown how the PES can reveal different possible pathways and how the presence of a solvent can alter the energy barriers of these pathways. researchgate.netresearchgate.net For instance, in one study, the energy barriers of different reaction steps were found to decrease significantly in a solvent compared to the gas phase. researchgate.net
The construction of a PES for a reaction of this compound would involve calculating the energy of the system at numerous points along the reaction coordinate. The resulting surface would show the minimum energy path from reactants to products, passing through one or more transition states. youtube.com The height of the energy barriers along this path determines the rate of the reaction.
Application of Machine Learning Approaches in Reaction Prediction and Catalyst Design
In recent years, machine learning (ML) has emerged as a powerful tool in chemistry for predicting reaction outcomes, discovering new reactions, and designing optimal catalysts. nih.govrjptonline.org For this compound, ML models could be trained on existing reaction data to predict its reactivity in various chemical transformations.
One common approach involves representing molecules as "fingerprints" and using these as input for an ML model. rjptonline.org The model can then be trained to predict properties such as reaction yield or to classify the type of reaction that will occur. nih.govmit.edu For example, a model was developed to predict the major product of a reaction by ranking a list of potential candidates, achieving high accuracy. mit.edu
Another application of ML is in catalyst design. By training a model on a dataset of catalysts and their performance in a specific reaction, it is possible to predict the efficacy of new, untested catalysts. This can significantly accelerate the discovery of optimal catalysts for reactions involving this compound. Furthermore, active learning approaches can be used to guide experiments, minimizing the cost and time required to gather kinetic data. soton.ac.uk Recently, a substrate-aware descriptor for ML models has been shown to improve the prediction of reaction performance in allylic substitution reactions. nih.gov
Theoretical Insights into Solvation Effects and Interfacial Chemical Processes
The solvent can have a profound impact on the rate and outcome of a chemical reaction. Theoretical calculations can provide detailed insights into these solvation effects. For this compound, understanding how it interacts with different solvents is crucial for controlling its reactivity.
A study on the aerobic oxidation of 2-ethylhexanal to 2-ethylhexanoic acid provides a relevant example. frontiersin.org This study showed that the product distribution is highly dependent on the solvent, which can be attributed to the dominant intermolecular forces. frontiersin.org Theoretical calculations revealed that hydrogen bonding between the reactant and protic solvents increases the energy of the C-H bond that is broken during the reaction. frontiersin.org This demonstrates how computational models can rationalize and predict solvent effects.
For this compound, similar theoretical studies could be conducted to investigate how its solubility and reactivity are influenced by different solvents. This would involve using implicit or explicit solvent models in quantum chemical calculations to determine the free energy of solvation and to study how the solvent alters the electronic structure and potential energy surface of the reacting system.
Computational Studies on Carboxylic Acid Activation Mechanisms
For instance, computational studies on the reaction of 2-acetylfuran (B1664036) with hydroxyl radicals have been used to construct potential energy surfaces and calculate reaction rate constants. nih.gov These studies identified the main reaction channels and showed how their importance varies with temperature. nih.gov Similar computational approaches could be applied to study the activation of the carboxylic acid group in this compound by various reagents.
Another area of interest is the biological activity of related compounds. For example, 2-ethylhexanoic acid has been shown to inhibit the production of reactive oxygen species in human polymorphonuclear leukocytes. nih.gov While this study was experimental, computational methods could be used to investigate the molecular interactions responsible for this effect, providing a deeper understanding of the mechanism of action.
By employing these computational techniques, a comprehensive understanding of the activation mechanisms of this compound can be achieved, paving the way for its effective use in various chemical applications.
Role As a Precursor and Building Block in Complex Organic Synthesis
Application in Protecting Group Strategies for Carbonyl Compounds
At present, there is a notable absence of direct scientific literature detailing the specific application of 2-Acetyloxy-2-ethylbutanoic acid as a protecting group for carbonyl compounds. Protecting groups are crucial in multi-step synthesis to mask the reactivity of a functional group while transformations are carried out elsewhere in the molecule. Typically, diols are used to form cyclic acetals or ketals with carbonyls, a strategy for which this compound is not structurally suited.
Given the lack of documented use of this compound for aldehyde protection, any discussion on selectivity remains theoretical. In general, the selective protection of aldehydes in the presence of ketones is a common challenge in organic synthesis, often addressed by exploiting the differential steric hindrance and electronic properties of the two carbonyl functionalities. Reagents that are highly sensitive to steric bulk can often discriminate between aldehydes and ketones.
Strategic Intermediacy in the Total Synthesis of Natural Compounds
The successful total synthesis of natural products often hinges on the strategic use of key intermediates that can be elaborated into the final complex structure. While the parent compound, 2-ethylbutanoic acid, is a known branched-chain fatty acid, the specific incorporation of this compound into the total synthesis of natural compounds is not prominently reported in peer-reviewed literature.
There is currently no available research demonstrating the incorporation of this compound into the synthesis of polycyclic alkaloids. The construction of these intricate nitrogen-containing frameworks typically relies on well-established synthetic methodologies and building blocks that facilitate the formation of multiple ring systems.
Utilization in the Construction of Diverse Organic Scaffolds and Ring Systems
The potential utility of this compound in constructing diverse organic scaffolds and ring systems can be inferred from its structure. The carboxylic acid could, for instance, be used in intramolecular reactions, such as Friedel-Crafts acylations or cyclizations via conversion to an acid chloride, to form cyclic ketones. However, specific examples of its use in this capacity are not found in the current body of scientific literature.
Importance in Retrosynthetic Analysis for Target Molecule Synthesis
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials. In a hypothetical retrosynthetic analysis, this compound could be considered a synthon for a tertiary alcohol-containing fragment with an adjacent carboxylic acid or a related functional group. This would be particularly relevant if the target molecule contains a quaternary center with a hydroxyl group. However, without documented synthetic applications, its practical importance in this analytical approach remains speculative.
Structure Reactivity Relationships in the Chemistry of 2 Acetyloxy 2 Ethylbutanoic Acid
Influence of Stereochemical Configuration on Reaction Outcomes and Diastereoselectivity
The C2 carbon of 2-Acetyloxy-2-ethylbutanoic acid is a chiral center. Consequently, the molecule can exist as a pair of enantiomers, (R)-2-Acetyloxy-2-ethylbutanoic acid and (S)-2-Acetyloxy-2-ethylbutanoic acid. When a single enantiomer of this compound undergoes a reaction that creates a new stereocenter, the existing, fixed stereochemical configuration at C2 exerts a profound influence on the stereochemical outcome at the new center. This phenomenon is known as diastereoselectivity.
The principle of diastereoselectivity in this context can be illustrated by considering a hypothetical reduction of the carboxylic acid group to a primary alcohol, forming 2-(hydroxymethyl)-2-ethylbutan-1-ol. If the reaction proceeds through a mechanism where a nucleophile (e.g., a hydride ion) attacks the carbonyl carbon, the approach of the nucleophile will be sterically biased by the substituents at the adjacent C2 stereocenter. The two ethyl groups and the acetyloxy group create a chiral environment that hinders one face of the molecule more than the other.
An incoming reagent will preferentially attack from the less sterically encumbered face, leading to the predominant formation of one diastereomer over the other. The degree of this selectivity is dependent on the effective size difference between the groups at the stereocenter and the reaction conditions. The synthesis of molecules with contiguous quaternary stereocenters is a recognized challenge in organic chemistry, where controlling diastereoselectivity is paramount. nih.gov
| Reactant (Enantiopure) | Reaction Type | Potential Diastereomeric Products | Governing Principle | Predicted Outcome |
|---|---|---|---|---|
| (R)-2-Acetyloxy-2-ethylbutanoic acid | Nucleophilic addition to carboxyl C=O | Diastereomer A & Diastereomer B | Steric hindrance from the chiral C2 center directs the approach of the nucleophile. | One diastereomer is formed in excess (e.g., >90% d.e.) due to facial shielding. |
Electronic Effects of Substituents on Reaction Rates and Pathway Selectivity
The rate and mechanism of reactions involving this compound are heavily influenced by the electronic properties of its substituents. The reactivity of a carboxylic acid is largely determined by the electrophilicity of its carbonyl carbon and the acidity of its proton. These properties are modulated by inductive and resonance effects. khanacademy.orgyoutube.com
The substituents at the α-carbon (C2) are two ethyl groups and one acetyloxy group.
Ethyl Groups : These are alkyl groups that act as weak electron-donating groups through the inductive effect (+I). They push electron density toward the α-carbon.
Acetyloxy Group (-OCOCH₃) : This group is strongly electron-withdrawing through the inductive effect (-I) due to the presence of two highly electronegative oxygen atoms. youtube.compharmaguideline.com This effect increases the partial positive charge on the C2 carbon, which in turn withdraws electron density from the adjacent carboxylic acid.
The primary consequence of these competing effects is an increase in the acidity of the carboxylic acid compared to an unsubstituted analogue like butanoic acid. The powerful electron-withdrawing acetyloxy group stabilizes the carboxylate anion formed upon deprotonation, making the parent acid a stronger acid. pharmaguideline.com This enhanced acidity can affect reaction pathways that involve the carboxylate anion as an intermediate.
| Compound | Key α-Substituent(s) | Dominant Electronic Effect | Effect on Carboxylate Anion | Predicted pKa (Relative to Butanoic Acid ≈ 4.82) |
|---|---|---|---|---|
| Butanoic acid | None | N/A | Baseline stability | ~4.82 (Reference) |
| 2-Ethylbutanoic acid | Two Ethyl groups | +I (Electron-donating) | Destabilizing | > 4.82 (Weaker acid) |
| This compound | One Acetyloxy group | -I (Electron-withdrawing) | Strongly stabilizing | < 4.82 (Stronger acid) |
Steric Hindrance Considerations and Their Impact on Synthetic Efficiency
The most defining characteristic of this compound from a reactivity standpoint is the extreme steric congestion around the α-carbon. The presence of four non-hydrogen substituents on this carbon creates a formidable steric shield that dramatically hinders reactions at both the α-carbon itself and the adjacent carbonyl carbon. The construction of quaternary carbon centers is a well-known challenge in organic synthesis precisely because of this steric impediment. nih.govpnas.orgresearchgate.net
Impact on Synthetic Efficiency:
Reactions at the Carbonyl Group : Nucleophilic acyl substitution reactions, such as esterification or amidation, are significantly slowed down. The approach of a nucleophile to the carbonyl carbon is physically blocked by the bulky ethyl and acetyloxy groups. This can lead to drastically reduced reaction rates, requiring harsher conditions (e.g., higher temperatures, longer reaction times) or specialized catalysts to achieve reasonable yields. In some cases, reactions that are facile for less hindered acids may fail entirely. nih.govacs.org
Reactions at the α-Carbon : Reactions involving the α-carbon, such as enolate formation followed by alkylation, are generally not feasible. The α-carbon has no hydrogen atoms, so deprotonation to form a standard enolate is impossible. Substitution reactions (e.g., S_N2) at the quaternary center are also exceptionally difficult due to the steric barrier preventing backside attack. nih.gov
The low reactivity imposed by steric hindrance means that the synthetic efficiency of processes involving this molecule is often low. Attempts to synthesize or modify such sterically demanding structures often suffer from poor yields and the need for highly specialized, non-standard reaction protocols. acs.org
| Carboxylic Acid | α-Carbon Substitution | Relative Steric Hindrance | Expected Relative Rate of Esterification | Synthetic Efficiency |
|---|---|---|---|---|
| Propanoic Acid | Secondary | Low | Fast | High |
| 2,2-Dimethylpropanoic Acid | Tertiary (neopentyl structure) | High | Very Slow | Low |
| This compound | Quaternary | Extremely High | Extremely Slow / Negligible | Very Low |
Principles of Catalyst Design Informed by Structural Modifications
Overcoming the formidable steric and electronic challenges posed by this compound requires rationally designed catalysts. The development of catalytic methods for sterically demanding substrates is a key area of research. acs.orgacs.orgresearchgate.net The design principles for such a catalyst would need to address the molecule's specific structural features.
Active Site Geometry : A catalyst designed for a reaction at the carboxyl group must possess an active site or binding pocket that is large and precisely shaped enough to accommodate the bulky quaternary α-substituents. The catalyst must bind the substrate in a way that orients the carboxylic acid functional group for transformation while tolerating the steric bulk of the rest of the molecule. numberanalytics.com
Asymmetric Catalysis : For enantioselective transformations, a chiral catalyst is essential. This could involve a metal coordinated to a chiral ligand or a chiral organocatalyst. rsc.orgacs.org The catalyst must be able to differentiate between the two enantiomers of the racemic acid (kinetic resolution) or between the two faces of a prochiral precursor. The design of such catalysts often relies on creating a highly organized, three-dimensional chiral environment that forces the substrate into a specific orientation, leading to a selective reaction.
Overcoming Steric Repulsion : The catalyst could be designed to use non-covalent interactions (e.g., hydrogen bonding, electrostatic interactions) to bind and stabilize the transition state. For instance, a catalyst for an esterification reaction might have a Lewis acidic site to activate the carbonyl group and a basic site to deprotonate the incoming alcohol, all within a framework that avoids steric clashes with the ethyl and acetyloxy groups. Computational modeling and quantitative structure-selectivity relationships (QSSRs) are increasingly used to design ligands and catalysts that are optimized for challenging substrates. acs.orgnih.gov
Essentially, the catalyst must act like a molecular-scale machine, binding the sterically encumbered substrate, properly positioning it for reaction, and facilitating the chemical transformation with high efficiency and selectivity.
Q & A
Q. What are the established synthetic pathways for 2-acetyloxy-2-ethylbutanoic acid, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves esterification of 2-ethylbutanoic acid with acetyl chloride under acidic catalysis. Key parameters include:
- Catalyst selection : Sulfuric acid or p-toluenesulfonic acid (PTSA) for efficient protonation of the carbonyl group .
- Temperature control : Maintain 40–60°C to avoid side reactions (e.g., transesterification) .
- Solvent choice : Anhydrous dichloromethane or THF to minimize hydrolysis of the acetyloxy group .
Yield optimization requires monitoring via TLC or GC-MS to track intermediate formation and adjust stoichiometry (e.g., 1.2:1 molar ratio of acetyl chloride to substrate) .
Q. Which analytical techniques are most reliable for characterizing this compound, and what diagnostic peaks should researchers prioritize?
Methodological Answer:
Q. What purification strategies are recommended for isolating this compound from complex reaction mixtures?
Methodological Answer:
- Liquid-Liquid Extraction : Use ethyl acetate and saturated NaHCO₃ to separate the acidic product from neutral byproducts .
- Crystallization : Recrystallize from a 3:1 hexane/ethyl acetate mixture at low temperatures (0–4°C) to enhance purity .
- Column Chromatography : Employ silica gel with a gradient elution (hexane → 20% ethyl acetate) for fine separation. Monitor fractions via TLC (Rf ≈ 0.4 in 10% EtOAc/hexane) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported hydrolysis kinetics of this compound under varying pH conditions?
Methodological Answer:
- Controlled Variable Analysis : Systematically test pH (1–13), temperature (25–70°C), and ionic strength to identify outlier conditions. Use HPLC to quantify hydrolysis rates .
- Isotopic Labeling : Introduce deuterium at the acetyloxy group to track bond cleavage mechanisms via ²H NMR .
- Computational Modeling : Apply density functional theory (DFT) to model transition states and compare activation energies across pH regimes .
Q. What strategies mitigate stereochemical instability in this compound during long-term storage?
Methodological Answer:
Q. How can computational chemistry predict the bioactivity of this compound derivatives in enzyme inhibition studies?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding affinities with target enzymes (e.g., lipases or esterases). Prioritize derivatives with ΔG < –7 kcal/mol .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory IC₅₀ values from in vitro assays .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of enzyme-ligand complexes .
Q. What experimental designs are optimal for studying the metabolic fate of this compound in mammalian cell lines?
Methodological Answer:
- Isotope Tracing : Use ¹⁴C-labeled compound to track incorporation into TCA cycle intermediates via LC-MS/MS .
- Cellular Fractionation : Isolate mitochondria and cytosol to localize metabolic pathways (e.g., β-oxidation vs. esterase cleavage) .
- Knockdown Models : Apply siRNA targeting carboxylesterases (CES1/CES2) to identify detoxification pathways .
Q. How do solvent polarity and proticity influence the tautomeric equilibrium of this compound?
Methodological Answer:
- Solvent Screening : Compare tautomer ratios (keto vs. enol) in DMSO-d₆ (polar aprotic) vs. MeOH-d₄ (polar protic) using ¹H NMR integration .
- Dielectric Constant Correlation : Plot enol content against solvent ε values to derive a linear free-energy relationship (LFER) .
- Theoretical Calculations : Perform DFT (B3LYP/6-311+G**) in Gaussian to predict solvent effects on tautomer stability .
Q. What advanced statistical methods are suitable for analyzing batch-to-batch variability in this compound synthesis?
Methodological Answer:
- Multivariate Analysis (MVA) : Apply PCA to FTIR or Raman spectra of batches to identify critical process parameters (CPPs) .
- Design of Experiments (DoE) : Use a Box-Behnken design to optimize factors (catalyst loading, temperature, stirring rate) and minimize variability .
- Control Charts : Implement Shewhart charts for real-time monitoring of purity (% area HPLC) and yield .
Q. How can researchers validate the environmental degradation pathways of this compound in soil microcosm studies?
Methodological Answer:
- Metabolite Profiling : Use high-resolution orbitrap MS to identify degradation products (e.g., 2-ethylbutanoic acid, acetylated metabolites) .
- Microbial Community Analysis : Perform 16S rRNA sequencing to correlate degradation rates with specific bacterial taxa .
- Microcosm Design : Include sterile controls and abiotic samples to distinguish biotic vs. abiotic degradation mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
